Cas no 1261520-70-0 (3-(Bromomethyl)-4-cyanobenzamide)

3-(Bromomethyl)-4-cyanobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-4-cyanobenzamide
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- Inchi: 1S/C9H7BrN2O/c10-4-8-3-6(9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H2,12,13)
- InChI Key: QHESODGRCWMQLD-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC=C(C(N)=O)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Topological Polar Surface Area: 66.9
- XLogP3: 1.1
3-(Bromomethyl)-4-cyanobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002622-500mg |
3-(Bromomethyl)-4-cyanobenzamide |
1261520-70-0 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A015002622-250mg |
3-(Bromomethyl)-4-cyanobenzamide |
1261520-70-0 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A015002622-1g |
3-(Bromomethyl)-4-cyanobenzamide |
1261520-70-0 | 97% | 1g |
$1549.60 | 2023-09-03 |
3-(Bromomethyl)-4-cyanobenzamide Related Literature
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 3-(Bromomethyl)-4-cyanobenzamide
Introduction to 3-(Bromomethyl)-4-cyanobenzamide (CAS No. 1261520-70-0)
3-(Bromomethyl-4-cyanobenzamide) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1261520-70-0, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules. The presence of both a bromomethyl and a cyanobenzamide moiety makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The bromomethyl group in 3-(Bromomethyl-4-cyanobenzamide) is a highly reactive electrophile, facilitating various nucleophilic substitution reactions. This reactivity is crucial in medicinal chemistry, where such functional groups are often employed to introduce new molecular entities into drug candidates. The cyanobenzamide moiety, on the other hand, contributes to the compound's solubility and stability, making it an attractive scaffold for further derivatization. These properties have positioned 3-(Bromomethyl-4-cyanobenzamide) as a valuable building block in the synthesis of more complex pharmacophores.
Recent advancements in drug discovery have highlighted the importance of multifunctional intermediates like 3-(Bromomethyl-4-cyanobenzamide). Researchers have been exploring its utility in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing compounds that modulate enzyme activity, which is pivotal in treating metabolic disorders and inflammatory diseases. The ability to modify both the bromomethyl and cyanobenzamide groups allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical factors in drug design.
In addition to its pharmaceutical applications, 3-(Bromomethyl-4-cyanobenzamide) has shown promise in materials science. Its unique structural features make it suitable for developing advanced polymers and coatings with enhanced durability and functionality. The incorporation of halogenated aromatic systems into polymer backbones can lead to materials with improved thermal stability and chemical resistance. This opens up new avenues for creating high-performance materials used in aerospace, automotive, and electronics industries.
The synthesis of 3-(Bromomethyl-4-cyanobenzamide) involves a series of well-established organic reactions, including halogenation and cyanation processes. The bromomethylation step is particularly critical, as it introduces the reactive bromomethyl group necessary for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity. These methods align with the growing trend toward sustainable chemistry practices, minimizing waste and maximizing efficiency.
The chemical reactivity of 3-(Bromomethyl-4-cyanobenzamide) also makes it a valuable tool in synthetic organic chemistry research. It serves as a precursor for generating diverse libraries of compounds through combinatorial chemistry approaches. Such libraries are instrumental in high-throughput screening programs aimed at identifying lead compounds with desired biological activities. The versatility of this intermediate allows chemists to explore a wide range of structural modifications, accelerating the discovery process.
Ethical considerations are paramount when handling compounds like 3-(Bromomethyl-4-cyanobenzamide). While its applications are promising, researchers must adhere to stringent safety protocols to ensure safe handling and disposal. This includes proper ventilation, personal protective equipment (PPE), and waste management procedures. By maintaining high standards of laboratory safety, scientists can mitigate risks associated with working with reactive intermediates.
The future prospects of 3-(Bromomethyl-4-cyanobenzamide) are bright, with ongoing research uncovering new possibilities for its use in drug development and material science. Collaborative efforts between academia and industry are essential to translate laboratory findings into real-world applications. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges.
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